(R)-3-(1-Aminoethyl)oxetan-3-ol
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Overview
Description
®-3-(1-Aminoethyl)oxetan-3-ol is a chiral oxetane derivative with a primary amine group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity. The presence of the aminoethyl group adds further functional versatility, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)oxetan-3-ol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available oxetane derivatives or be constructed de novo.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or starting materials.
Amination: Introduction of the amino group can be achieved through reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using efficient catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The oxetane ring can be reduced to form linear alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Linear alcohols.
Substitution Products: Amides, esters.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in organic synthesis for constructing more complex molecules.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.
Bioconjugation: Utilized in bioconjugation techniques for labeling or modifying biomolecules.
Medicine
Drug Development: Investigated as a potential scaffold for developing new pharmaceuticals.
Diagnostic Agents: Explored for use in diagnostic imaging or assays.
Industry
Polymer Chemistry: Used in the synthesis of novel polymers with unique properties.
Material Science: Employed in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)oxetan-3-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The strained oxetane ring can also undergo ring-opening reactions, leading to various downstream effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminoethyl)oxetan-3-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
3-Aminooxetane: Lacks the chiral center and the ethyl group.
4-Membered Cyclic Amines: Compounds like azetidine, which have similar ring strain but different functional groups.
Uniqueness
®-3-(1-Aminoethyl)oxetan-3-ol is unique due to its combination of a strained oxetane ring and a chiral aminoethyl group, providing distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C5H11NO2 |
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Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]oxetan-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(6)5(7)2-8-3-5/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
YNNVWKYTJJOGEQ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1(COC1)O)N |
Canonical SMILES |
CC(C1(COC1)O)N |
Origin of Product |
United States |
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